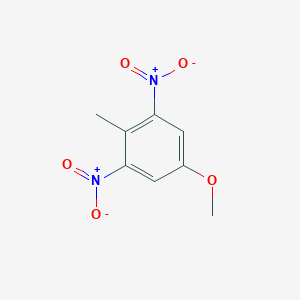

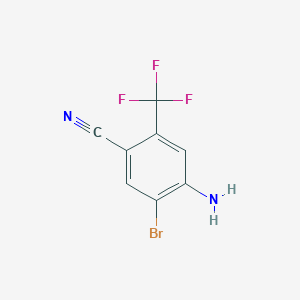

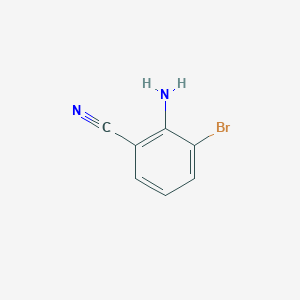

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

概要

説明

“4-Amino-2-(trifluoromethyl)benzonitrile” is a chemical compound with the linear formula NCC6H3(CF3)NH2 . It is an off-white solid .

Synthesis Analysis

This compound can serve as a starting material in the synthesis of benzimidazoles .Molecular Structure Analysis

The molecular formula of “4-Amino-2-(trifluoromethyl)benzonitrile” is C8H5F3N2 and its molecular weight is 186.13 .Physical And Chemical Properties Analysis

“4-Amino-2-(trifluoromethyl)benzonitrile” is a solid with a melting point of 141-145 °C (lit.) .科学的研究の応用

Application

“4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile” can serve as a starting material in the synthesis of benzimidazoles . These benzimidazoles can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .

Results or Outcomes

Synthesis of Bicalutamide

Application

“4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile” is a key intermediate in the synthesis of Bicalutamide , a non-steroidal androgen antagonist . Bicalutamide is widely used in the treatment and prevention of chronic diseases such as prostate cancer, pancreatic cancer, and breast cancer .

Method of Application

Results or Outcomes

Bicalutamide has good tolerance and does not have obvious side effects related to blood vessels and metabolism . It has been approved for use in several countries, including the UK, the US, and China .

Preparation of 4-Amino-2-Trifluoromethyl Benzonitrile

Application

“4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile” can be used to prepare 4-amino-2-trifluoromethyl benzonitrile . This compound is a key intermediate in the synthesis of various pharmaceuticals .

Method of Application

The preparation process involves three steps: positioning bromination, cyano group replacement, and aminolysis substitution . The process uses marketable glacial acetic acid, concentrated sulfuric acid, dibromo hydantoin, cuprous cyanide, liquid ammonia, and alcohol .

Results or Outcomes

It also results in less exhaust of harmful matter and has a low production cost .

Synthesis of Selinexor

Application

“4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile” can be used in the synthesis of Selinexor , a drug used for the treatment of multiple myeloma .

Method of Application

The mechanism for producing Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .

Results or Outcomes

Selinexor has been approved by the FDA for the treatment of multiple myeloma .

Synthesis of Trifluoromethylpyridines

Application

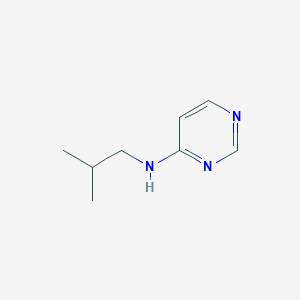

“4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile” can be used in the synthesis of trifluoromethylpyridines , which are key structural motifs in active agrochemical and pharmaceutical ingredients .

Method of Application

The synthesis of trifluoromethylpyridines involves several steps, including positioning bromination, cyano group replacement, and aminolysis substitution .

Results or Outcomes

Trifluoromethylpyridines have been found to be effective in the protection of crops from pests . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-amino-5-bromo-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-1-4(3-13)5(2-7(6)14)8(10,11)12/h1-2H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQSOTIHVAEDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

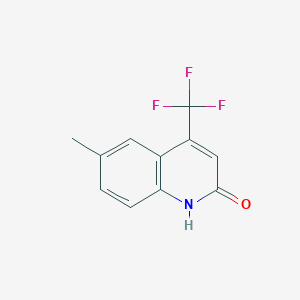

C1=C(C(=CC(=C1Br)N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596681 | |

| Record name | 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | |

CAS RN |

155255-45-1 | |

| Record name | 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)

![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)